2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one
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Overview
Description
2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one is a complex organic compound that features a unique structure combining a furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one core with a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[3,4-e]pyridin-7-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the trimethoxyphenyl group to the core structure.
Methylation: The final step involves the methylation of the compound to introduce the 2-methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study its effects on cellular processes and pathways, potentially leading to new therapeutic insights.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-cancer or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a similar structural motif.
Uniqueness
2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one is unique due to its combination of a furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one core with a trimethoxyphenyl group. This unique structure may confer distinct biological activities and chemical properties compared to other compounds with similar functional groups.
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-methyl-8-(3,4,5-trimethoxyphenyl)-11-oxa-2,5,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one |
InChI |
InChI=1S/C18H19N3O5/c1-21-7-10-16(20-21)14(15-11(19-10)8-26-18(15)22)9-5-12(23-2)17(25-4)13(6-9)24-3/h5-7,14,19H,8H2,1-4H3 |
InChI Key |
OMAMLFIQFDEOSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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